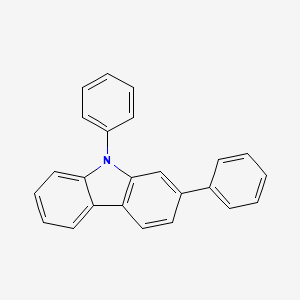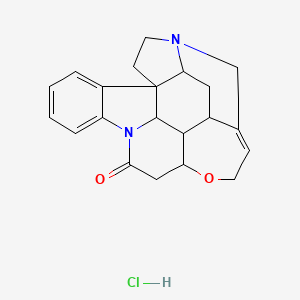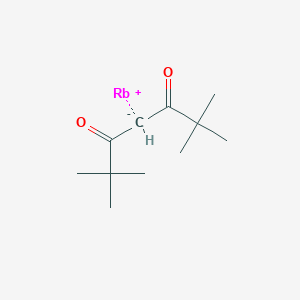
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium is a coordination compound where rubidium is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione, a bidentate ligand. This compound is known for its stability and is used in various chemical applications, particularly in the synthesis of stable complexes with lanthanide ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionatorubidium typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the rubidium salts. The process involves dissolving rubidium carbonate in a suitable solvent, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione under controlled temperature and stirring conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen or hydrides.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rubidium oxide complexes, while substitution reactions can produce a variety of rubidium-ligand complexes .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of stable metal complexes, particularly with lanthanides.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of rubidium.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2,2,6,6-tetramethyl-3,5-heptanedionatorubidium exerts its effects involves the coordination of the ligand to the rubidium ion. This coordination stabilizes the rubidium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The parent ligand used in the synthesis of the rubidium complex.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Another metal complex with similar ligand coordination.
Uniqueness
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium is unique due to the presence of rubidium, which imparts specific chemical properties and reactivity. Its stability and ability to form stable complexes with various metals make it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H19O2Rb |
|---|---|
Peso molecular |
268.73 g/mol |
Nombre IUPAC |
rubidium(1+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |
Clave InChI |
YQVDJYRURZGSFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)


![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
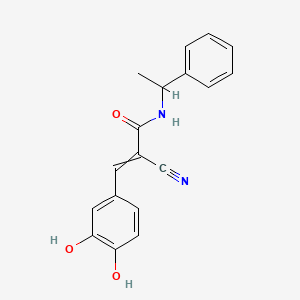
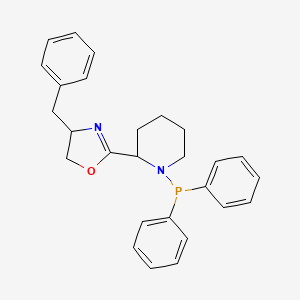
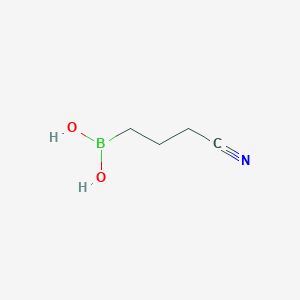
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
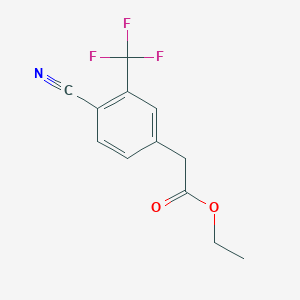
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
